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Compound of Interest

Compound Name: Hexadecanehydrazide

Cat. No.: B1296134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of

Hexadecanehydrazide, also known as Palmitic Acid Hydrazide, in the development of targeted

drug delivery systems. This document details its role in forming prodrugs, modifying

nanocarriers, and facilitating targeted delivery, supported by experimental protocols and

quantitative data.

Introduction
Hexadecanehydrazide is the hydrazide derivative of palmitic acid, a common 16-carbon

saturated fatty acid. Its chemical structure, featuring a long hydrophobic alkyl chain and a

reactive hydrazide group, makes it a valuable lipid moiety for various bioconjugation and drug

delivery applications. The hydrophobic tail allows for its incorporation into lipid-based

nanocarriers such as liposomes and micelles, or for increasing the lipophilicity of hydrophilic

drugs. The hydrazide group provides a reactive handle for covalently linking it to drugs or

targeting ligands, often through a pH-sensitive hydrazone bond. This linkage is particularly

advantageous for tumor targeting, as the acidic microenvironment of tumors can trigger the

cleavage of the bond and subsequent release of the active drug.
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Applications of Hexadecanehydrazide in Targeted
Drug Delivery
One of the primary applications of hexadecanehydrazide is in the creation of lipophilic

prodrugs from hydrophilic parent drugs. This modification enhances the drug's ability to be

encapsulated within the hydrophobic core of nanocarriers like micelles and nanoparticles,

thereby increasing the drug loading capacity and stability of the formulation.

A notable example is the synthesis of a doxorubicin-palmitic acid (DOX-PA) conjugate.[1] In this

approach, doxorubicin is conjugated to palmitic acid hydrazide via a pH-sensitive hydrazone

bond.[1] This lipophilic prodrug can then be efficiently loaded into DSPE-PEG micelles. The

pH-sensitive nature of the hydrazone linkage facilitates the release of free doxorubicin within

the acidic environment of cancer cells.[1]

Hexadecanehydrazide can be used to anchor targeting moieties, such as carbohydrates, to

the surface of drug delivery vehicles. This is exemplified by the preparation of LeY-

hexadecanehydrazide, a glycolipid used to modify the surface of glioblastoma-derived

extracellular vesicles (EVs).[2][3] This modification enhances the receptor-mediated targeting

and uptake of these EVs by dendritic cells, which are key players in initiating an anti-tumor

immune response.[2]

Hexadecanehydrazide is also utilized in the synthesis of fatty acid-drug conjugates for the

preparation of nanosuspensions. For instance, it has been used to create palmitic acid-

pirarubicin (pal-THP), where the anticancer drug pirarubicin is linked to palmitic acid via an

acid-labile hydrazone bond.[4] This conjugate can be formulated into nanosuspensions of an

optimal size for tumor tissue delivery. The acidic environment within the tumor or lysosomes

facilitates the cleavage of the hydrazone bond, releasing the active drug.[4]

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing

hexadecanehydrazide (palmitic acid hydrazide) in drug delivery systems.

Table 1: Synthesis and Formulation Parameters
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Parameter Value Drug/System Reference

Yield of DOX-PA

Synthesis
~88%

Doxorubicin-Palmitic

Acid
[1]

Optimal Size of pal-

THP Nanoparticles
100–125 nm

Palmitic Acid-

Pirarubicin
[4]

Table 2: In Vitro Efficacy

Cell Line
IC50 of pal-THP
Nanosuspension

Comparison Reference

Colon 26
Increased compared

to free THP
Free Pirarubicin (THP) [4]

Experimental Protocols
This protocol is adapted from the synthesis of a doxorubicin lipophilic prodrug.[1]

Materials:

Doxorubicin

Palmitic acid hydrazide (Hexadecanehydrazide)

Anhydrous methanol

Trifluoroacetic acid (TFA)

Round bottom flask

Magnetic stirrer

Silica gel column

Dichloromethane
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Methanol

Procedure:

Weigh 390 mg of doxorubicin and 243 mg of palmitic acid hydrazide and transfer to a round

bottom flask.

Add 150 ml of anhydrous methanol to the flask.

Add 39 µl of trifluoroacetic acid (TFA).

Stir the reaction mixture for 18 hours at room temperature in the dark using a magnetic

stirrer.

Monitor the reaction completion using thin-layer chromatography (TLC).

Purify the resulting DOX-PA conjugate using a silica gel column with a

dichloromethane/methanol eluent.

Dry the purified product to obtain a pure red solid.

This protocol describes the formulation of micelles containing the DOX-PA conjugate.[1]

Materials:

DOX-PA conjugate

DSPE-PEG

Chloroform

Phosphate-buffered saline (PBS)

Rotary evaporator

Water bath sonicator

Procedure:
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Dissolve the DOX-PA conjugate and DSPE-PEG in chloroform in a round bottom flask.

Remove the chloroform using a rotary evaporator to form a thin film on the flask wall.

Hydrate the film with PBS by rotating the flask in a water bath at a temperature above the

phase transition temperature of the lipid.

Sonicate the resulting suspension to form micelles.

This protocol is for the synthesis of a glycolipid for modifying extracellular vesicles.[2]

Materials:

LeY pentasaccharide

Palmitic acid hydrazide (Hexadecanehydrazide)

Picoline borane

DMSO/AcOH/CHCl3 (8:2:1)

CHCl3/MeOH/H2O (8:1:8)

Procedure:

Dissolve palmitic hydrazide (2 equivalents) and picoline borane (10 equivalents) in 200 µl of

DMSO/AcOH/CHCl3 (8:2:1).

Add this mixture to LeY pentasaccharide (1 equivalent).

Stir the reaction for 2.5 hours at 65°C.

Extract the LeY-glycolipid by adding CHCl3/MeOH/H2O at an 8:1:8 v/v ratio. The product will

appear as a white slurry at the interphase.

Centrifuge the mixture at 4600 rpm for 20 minutes.

Carefully remove the aqueous and organic layers.
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Repeat the washing step once more.

Visualizations
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(pH-sensitive hydrazone bond)

18h, RT, dark

Click to download full resolution via product page

Caption: Synthesis of DOX-PA conjugate.
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Caption: Workflow for DOX-PA loaded micelle formation.
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Caption: Logic of EV surface modification for cell targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1296134#application-of-
hexadecanehydrazide-in-targeted-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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